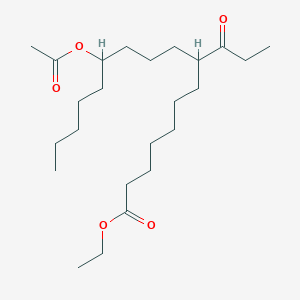
Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate: is an ester compound characterized by its unique structure, which includes an acetyloxy group and a propanoyl group attached to a heptadecanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 12-(acetyloxy)-8-propanoylheptadecanoate typically involves esterification reactions. One common method is the reaction of 12-hydroxy-8-propanoylheptadecanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of acetic anhydride and a base catalyst like pyridine to introduce the acetyloxy group. The reaction is typically conducted in a controlled environment to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base catalyst.
Major Products:
Oxidation: Formation of 12-carboxy-8-propanoylheptadecanoic acid.
Reduction: Formation of 12-hydroxy-8-propanoylheptadecanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating the activity of esterases and lipases.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of prodrugs. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of ethyl 12-(acetyloxy)-8-propanoylheptadecanoate involves its hydrolysis by esterases and lipases, leading to the release of acetic acid and 12-hydroxy-8-propanoylheptadecanoic acid. These products can further participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propanoate: Another ester with applications in the food and fragrance industries.
Uniqueness: Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate stands out due to its longer carbon chain and the presence of both acetyloxy and propanoyl groups. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
54314-74-8 |
|---|---|
Formule moléculaire |
C24H44O5 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
ethyl 12-acetyloxy-8-propanoylheptadecanoate |
InChI |
InChI=1S/C24H44O5/c1-5-8-11-17-22(29-20(4)25)18-14-16-21(23(26)6-2)15-12-9-10-13-19-24(27)28-7-3/h21-22H,5-19H2,1-4H3 |
Clé InChI |
IETDAJDTUMPGPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCC(CCCCCCC(=O)OCC)C(=O)CC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)
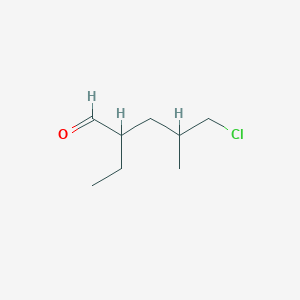
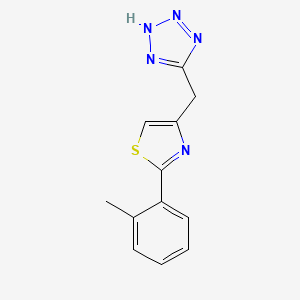
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)

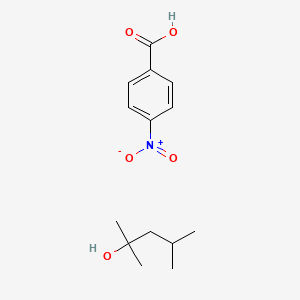
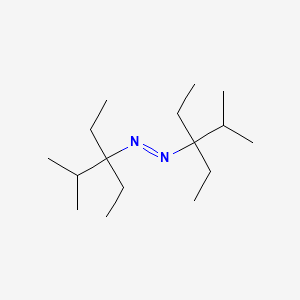



![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

